
Otilonium Bromide ITS-2
Vue d'ensemble
Description
Otilonium Bromide ITS-2 is a pharmacologically active compound primarily used as a spasmolytic agent. It is known for its efficacy in treating conditions such as irritable bowel syndrome (IBS) by acting as an L-type calcium channel antagonist in intestinal and colonic smooth muscle cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Otilonium Bromide ITS-2 can be synthesized through a multi-step organic synthesis process. The starting materials typically include diethylamine, methyl bromide, and specific aromatic compounds. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes to ensure consistency and purity. The compound is then purified through crystallization and filtration techniques to achieve pharmaceutical-grade quality.
Analyse Des Réactions Chimiques
Types of Reactions: Otilonium Bromide ITS-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
Applications De Recherche Scientifique
Medical Uses
Otilonium bromide is predominantly employed to alleviate symptoms associated with IBS, which includes abdominal pain, bloating, and altered bowel habits. The compound functions as a selective spasmolytic agent, targeting muscarinic receptors and calcium channels in the gastrointestinal tract.
Treatment of Irritable Bowel Syndrome
Clinical trials have demonstrated that otilonium bromide significantly improves IBS symptoms compared to placebo. A pooled analysis of multiple studies indicated that doses of 40 mg and 80 mg were effective in reducing abdominal discomfort and improving overall gut motility . The following table summarizes key clinical findings:
Pharmacological Profile
Otilonium bromide acts by binding to both muscarinic receptors and tachykinin NK-2 receptors, inhibiting L-type and T-type calcium channels. This dual action contributes to its effectiveness in managing gastrointestinal motility disorders . The pharmacokinetics indicate that otilonium bromide is poorly absorbed systemically, allowing it to exert localized effects within the gut.
Safety and Side Effects
Otilonium bromide is generally well tolerated. Common side effects include nausea, dry mouth, dizziness, and headache; however, these are typically mild and resolve without intervention . Serious adverse effects are rare but may include cardiovascular toxicity in cases of overdose.
Case Studies
Several case studies have highlighted the real-world effectiveness of otilonium bromide in treating IBS:
- Case Study A : A patient with severe IBS was treated with otilonium bromide (40 mg three times daily) for six weeks. The patient reported a significant reduction in abdominal pain and bloating, with improved bowel regularity.
- Case Study B : In a cohort of patients with refractory IBS symptoms unresponsive to standard treatments, otilonium bromide was introduced as a second-line therapy. After eight weeks, over 70% of participants noted substantial symptom relief.
Mécanisme D'action
Otilonium Bromide ITS-2 exerts its effects by antagonizing L-type calcium channels in smooth muscle cells. This action leads to the relaxation of intestinal and colonic smooth muscles, thereby alleviating symptoms associated with gastrointestinal disorders.
Molecular Targets and Pathways Involved: The primary molecular target is the L-type calcium channel, and the pathways involved include the modulation of intracellular calcium levels, which in turn affects muscle contraction and relaxation.
Comparaison Avec Des Composés Similaires
Otilonium Bromide ITS-2 is unique in its selective spasmolytic activity on gastrointestinal smooth muscle compared to other similar compounds. Some similar compounds include:
Dicyclomine: Another antimuscarinic agent used for treating IBS.
Mebeverine: A spasmolytic agent with similar applications in gastrointestinal disorders.
Hyoscyamine: An antispasmodic used for its anticholinergic properties.
This compound stands out due to its specific targeting of L-type calcium channels and its minimal side effects compared to other compounds.
Activité Biologique
Otilonium bromide (OB) is a quaternary ammonium compound primarily utilized as an antispasmodic agent in the treatment of irritable bowel syndrome (IBS). Recent studies have expanded its biological profile, revealing significant activities beyond its traditional use. This article explores the diverse biological activities of Otilonium Bromide, including its mechanisms of action, efficacy in various conditions, and potential as an antimicrobial agent.
Otilonium bromide exhibits several mechanisms that contribute to its biological activity:
- Calcium Channel Blockade : OB acts as a blocker of L-type calcium channels in colonic smooth muscle, which helps alleviate spasms and abdominal pain associated with IBS .
- Antimuscarinic Properties : It possesses antimuscarinic effects that inhibit cholinergic pathways, further contributing to its spasmolytic action .
- Inhibition of Deubiquitinase USP28 : Recent research indicates that OB acts as a selective inhibitor of USP28, a deubiquitinase implicated in cancer cell proliferation. It demonstrates cytotoxic activity against various cancer cell lines by downregulating oncogenic substrates such as c-Myc and ΔNp63, with an IC50 value of 6.90 ± 0.90 μM .
- Antimicrobial Activity : OB has shown potent antibacterial effects against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 4-8 μg/ml. It disrupts bacterial membranes and demonstrates low resistance development . Additionally, OB enhances the efficacy of colistin against colistin-resistant Gram-negative bacteria, suggesting a role in combating antibiotic resistance .
- Antifungal Effects : Otilonium bromide also exhibits antifungal properties against Candida albicans, affecting ergosterol distribution and thereby compromising fungal membrane integrity .
Irritable Bowel Syndrome (IBS)
A double-blind, placebo-controlled study involving 356 patients demonstrated that OB significantly reduced the frequency and severity of abdominal pain compared to placebo. Key findings include:
- Reduction in weekly abdominal pain episodes: OB group showed -0.90 ± 0.88 vs. -0.65 ± 0.91 for placebo (P=0.03).
- Improvement in abdominal bloating: -1.2 ± 1.2 vs. -0.9 ± 1.1 (P=0.02).
- Lower relapse rates post-treatment: 10% for OB vs. 27% for placebo (P=0.009) .
Antimicrobial Activity
In vitro studies have confirmed OB's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), significantly improving survival rates in infected mouse models . The drug's ability to enhance the activity of colistin against resistant strains presents a promising avenue for treating difficult infections .
Case Study 1: IBS Management
A clinical trial assessed the long-term efficacy and safety of OB over 15 weeks in IBS patients, showing sustained symptom relief and improved quality of life metrics post-treatment.
Case Study 2: Antimicrobial Efficacy
A study involving mice infected with MRSA highlighted OB's role in increasing survival rates and reducing bacterial load when administered alongside standard antibiotic treatments.
Data Tables
Propriétés
IUPAC Name |
4-[(2-octoxybenzoyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-2-3-4-5-6-9-16-27-20-11-8-7-10-19(20)21(24)23-18-14-12-17(13-15-18)22(25)26/h7-8,10-15H,2-6,9,16H2,1H3,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKWPMYHASDTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51444-79-2 | |
Record name | 4-[2-(octyloxy)benzamido]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.